molecular formula C3H7N. HCl B196039 Allylamine hydrochloride CAS No. 10017-11-5

Allylamine hydrochloride

Cat. No. B196039
Key on ui cas rn: 10017-11-5
M. Wt: 93.55 g/mol
InChI Key: MLGWTHRHHANFCC-UHFFFAOYSA-N
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Patent
US04583989

Procedure details

The monomers prepared above were mixed together at a molar ratio shown in Table 1. After heating the monomer mixture to 60° C., 2.5% by weight (based on the monomer mixture) of azobis(2-amidinopropane) hydrochloride was added, and polymerization was carried out for 24 hours. After the reaction, the solution was added into acetone to form a precipitate, and the precipitate was collected by filtration with a glass filter and dried under reduced pressure. Thus, a copolymer of monoallylamine hydrochloride and diallylamine hydrochloride was obtained.
Name
azobis(2-amidinopropane) hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]([CH2:10][CH:11]([C:13](=[NH:15])N)[CH3:12])=NCC(C(=N)N)C.[CH3:16][C:17]([CH3:19])=O>>[ClH:1].[CH2:10]([NH2:2])[CH:11]=[CH2:12].[ClH:1].[CH2:19]([NH:15][CH2:13][CH:11]=[CH2:12])[CH:17]=[CH2:16] |f:0.1,3.4,5.6|

Inputs

Step One
Name
azobis(2-amidinopropane) hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N(=NCC(C)C(N)=N)CC(C)C(N)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The monomers prepared
ADDITION
Type
ADDITION
Details
above were mixed together at a molar ratio
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
polymerization
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
to form a precipitate
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration with a glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cl.C(C=C)N
Name
Type
product
Smiles
Cl.C(C=C)NCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04583989

Procedure details

The monomers prepared above were mixed together at a molar ratio shown in Table 1. After heating the monomer mixture to 60° C., 2.5% by weight (based on the monomer mixture) of azobis(2-amidinopropane) hydrochloride was added, and polymerization was carried out for 24 hours. After the reaction, the solution was added into acetone to form a precipitate, and the precipitate was collected by filtration with a glass filter and dried under reduced pressure. Thus, a copolymer of monoallylamine hydrochloride and diallylamine hydrochloride was obtained.
Name
azobis(2-amidinopropane) hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]([CH2:10][CH:11]([C:13](=[NH:15])N)[CH3:12])=NCC(C(=N)N)C.[CH3:16][C:17]([CH3:19])=O>>[ClH:1].[CH2:10]([NH2:2])[CH:11]=[CH2:12].[ClH:1].[CH2:19]([NH:15][CH2:13][CH:11]=[CH2:12])[CH:17]=[CH2:16] |f:0.1,3.4,5.6|

Inputs

Step One
Name
azobis(2-amidinopropane) hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N(=NCC(C)C(N)=N)CC(C)C(N)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The monomers prepared
ADDITION
Type
ADDITION
Details
above were mixed together at a molar ratio
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
polymerization
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
to form a precipitate
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration with a glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cl.C(C=C)N
Name
Type
product
Smiles
Cl.C(C=C)NCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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